molecular formula C26H28N2O4S2 B5116122 METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE CAS No. 6125-76-4

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5116122
CAS No.: 6125-76-4
M. Wt: 496.6 g/mol
InChI Key: NOAXUGOBBJTXTH-UHFFFAOYSA-N
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Description

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups and the combination of sulfur and nitrogen atoms in its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl 5-(diethylcarbamoyl)-4-methyl-2-[2-phenyl-2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

The compound's IUPAC name is this compound. Its molecular formula is C26H28N2O4S2C_{26}H_{28}N_{2}O_{4}S_{2}, with a molecular weight of 508.65 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, utilizing reagents like sulfur, α-methylene carbonyl compounds, and α-cyano esters. Optimized industrial methods may include continuous flow reactors to enhance yield and purity .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related compounds have shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3fE. coli0.25
3aMicrococcus luteus0.15

Anticancer Activity

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Table 2: Anticancer Activity Evaluation

CompoundCell LineIC50 (µM)Mechanism
6fA54915Caspase activation
6gC612DNA synthesis inhibition

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various cellular pathways. Molecular docking studies suggest strong binding affinities to targets like DNA gyrase, which is essential for bacterial DNA replication .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of the compound exhibited a significant zone of inhibition against clinical strains of Citrobacter freundii and Achromobacter xylosoxidans, highlighting its potential as a therapeutic agent against resistant bacterial strains .
  • Cancer Research : Another investigation focused on the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting its use as a lead compound for developing anticancer drugs .

Properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4S2/c1-5-28(6-2)25(30)21-17(3)20(26(31)32-4)24(34-21)27-23(29)22(18-13-9-7-10-14-18)33-19-15-11-8-12-16-19/h7-16,22H,5-6H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXUGOBBJTXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387331
Record name SMR000194246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6125-76-4
Record name SMR000194246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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